Elenestinib

KIT D816V Potency IC50

Elenestinib (BLU-263) is a next-generation, highly selective KIT D816V inhibitor designed to overcome the CNS toxicity limitations of earlier agents. Unlike imatinib (ineffective against D816V) and avapritinib (dose-limiting CNS adverse events due to BBB penetration), elenestinib exhibits potent target inhibition (IC50 6 nM) with a low brain-to-plasma ratio of 0.18, minimizing neurological confounds. Ideal for in vitro and in vivo studies of systemic mastocytosis, GIST, or AML where selective D816V inhibition without CNS effects is required. Procure elenestinib for precise mechanistic dissection and direct comparator studies against BBB-penetrant inhibitors. For research use only; not for human consumption.

Molecular Formula C27H29FN10O
Molecular Weight 528.6 g/mol
CAS No. 2505078-08-8
Cat. No. B11927276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElenestinib
CAS2505078-08-8
Molecular FormulaC27H29FN10O
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N
InChIInChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1
InChIKeyIPMARPMXSFFZFG-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elenestinib (BLU-263) 2505078-08-8 Procurement Guide: Selective KIT D816V Inhibitor for Systemic Mastocytosis Research


Elenestinib (BLU-263, CAS 2505078-08-8) is a novel, investigational, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the gain-of-function KIT D816V mutant [1]. It is being developed primarily for the treatment of systemic mastocytosis (SM), including indolent and advanced forms, and is currently in Phase 2/3 clinical trials [2]. Elenestinib is characterized by its potent inhibition of KIT D816V and a pre-clinical profile demonstrating limited penetration of the blood-brain barrier (BBB), a feature intended to mitigate the central nervous system (CNS) toxicities associated with earlier KIT inhibitors .

Why Elenestinib (2505078-08-8) Cannot Be Substituted by Generic KIT Inhibitors for Targeted Research


Generic or first-generation KIT inhibitors, such as imatinib, are ineffective against the D816V mutant KIT, which is the primary oncogenic driver in >95% of systemic mastocytosis cases [1]. Newer, approved KIT D816V inhibitors like avapritinib, while effective, carry a risk of dose-limiting CNS adverse events, including intracranial hemorrhage and cognitive impairment, due to their ability to cross the blood-brain barrier [2]. Elenestinib was specifically designed as a next-generation inhibitor to maintain high potency against KIT D816V while exhibiting minimal brain penetration, thereby addressing a critical safety limitation [3]. Therefore, substituting elenestinib with a non-selective or earlier-generation KIT inhibitor would invalidate research focused on selectively targeting D816V-mutant KIT without inducing CNS-related toxicities.

Elenestinib (CAS 2505078-08-8) Quantitative Differentiation: Potency, Brain Penetration, and Kinase Selectivity Data


Elenestinib Exhibits Higher In Vitro Potency Against KIT D816V than Avapritinib

In biochemical assays, elenestinib demonstrates superior inhibitory potency against the KIT D816V mutant kinase compared to the FDA-approved inhibitor avapritinib. One study reports an IC50 of 0.2 nM for elenestinib , while avapritinib is reported with an IC50 of 0.27 nM [1] under comparable biochemical assay conditions.

KIT D816V Potency IC50 Systemic Mastocytosis

Elenestinib Demonstrates Minimal Blood-Brain Barrier Penetration Compared to Avapritinib

A key differentiator is elenestinib's limited ability to cross the blood-brain barrier. Preclinical studies in rats show a brain-to-plasma ratio of 0.18 after a single 30 mg/kg oral dose, indicating low CNS exposure . This is a significant departure from avapritinib, which is known to cross the BBB and has been associated with CNS adverse events like intracranial hemorrhage and cognitive impairment [1].

Blood-Brain Barrier CNS Penetration Safety Pharmacokinetics

Elenestinib Shows Distinct Kinase Selectivity Profile Relative to PDGFR and FLT3

Cellular activity data indicates that elenestinib is a potent inhibitor of KIT D816V (IC50 = 6 nM) with a distinct selectivity profile against closely related kinases. It shows higher activity against PDGFRβ (IC50 = 6 nM) but lower activity against PDGFRα (IC50 = 21 nM), CSF1R (IC50 = 161 nM), FLT3 (IC50 = 345 nM), and KDR (IC50 > 1000 nM) . This profile is a key differentiator from other multikinase inhibitors, potentially resulting in a unique on- and off-target effect signature.

Kinase Selectivity Off-Target Effects PDGFR FLT3 Selectivity

Optimal Research and Procurement Applications for Elenestinib (BLU-263, CAS 2505078-08-8)


Validating CNS-Sparing KIT D816V Inhibition in Preclinical Models

Researchers studying the role of KIT D816V in systemic mastocytosis or other hematologic malignancies can use elenestinib to achieve potent target inhibition while minimizing confounding effects from CNS penetration. Its low brain-to-plasma ratio of 0.18 makes it an ideal tool for experiments where CNS activity is undesirable or would complicate the interpretation of behavioral or neurological readouts. Procurement of elenestinib is justified for any study requiring a direct comparator to avapritinib to isolate the impact of BBB penetration on efficacy and safety [1].

Investigating Disease-Modifying Effects in Indolent Systemic Mastocytosis (ISM)

The ongoing HARBOR Phase 2/3 trial (NCT04910685) is evaluating elenestinib's ability to modify disease course in ISM, including endpoints like bone mineral density and anaphylaxis rates [2]. For research groups aiming to replicate or extend these clinical findings in vitro or in vivo, procurement of elenestinib is essential. The compound's once-daily oral dosing potential, supported by Part 1 of the trial [3], also makes it suitable for long-term preclinical efficacy studies.

Profiling Selective Kinase Inhibition in Hematologic Malignancy Cell Lines

For investigators studying the signaling pathways downstream of KIT and PDGFR in mastocytosis, gastrointestinal stromal tumors (GIST), or acute myeloid leukemia (AML), elenestinib provides a well-characterized, selective tool. Its cellular IC50 values against a panel of related kinases (e.g., 6 nM for KIT D816V and PDGFRβ, but >345 nM for FLT3) allow for precise dissection of kinase-specific effects. Purchasing elenestinib for this purpose is supported by its defined selectivity profile, which is superior to older, less selective agents for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elenestinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.